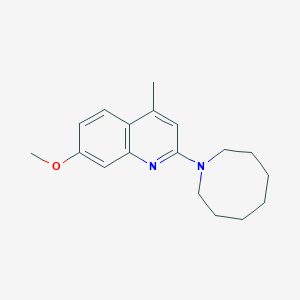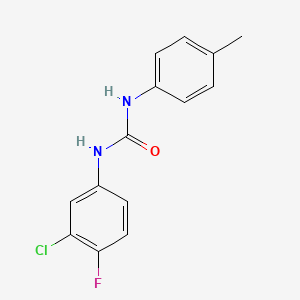![molecular formula C18H20ClN3O3 B5130544 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol;hydrochloride](/img/structure/B5130544.png)
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol;hydrochloride is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol;hydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of cyclization reactions involving aniline derivatives and suitable aldehydes or ketones.
Dimethylaminomethylation: The dimethylaminomethyl group is introduced via a Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and the indole derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol;hydrochloride undergoes various chemical reactions, including:
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol;hydrochloride can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-nitroindole: Another indole derivative with antimicrobial properties.
3-(dimethylamino)methylindole: Similar in structure but lacking the nitro group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.
Propriétés
IUPAC Name |
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3.ClH/c1-12-17(21(23)24)14-9-10-16(22)15(11-19(2)3)18(14)20(12)13-7-5-4-6-8-13;/h4-10,22H,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBGGNYRDGHKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=C(C=C2)O)CN(C)C)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5130473.png)
![1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea](/img/structure/B5130479.png)
![ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5130490.png)
![N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)


![Diethyl 3-methyl-5-[(2-nitrobenzoyl)carbamothioylamino]thiophene-2,4-dicarboxylate](/img/structure/B5130522.png)
![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B5130525.png)


![2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5130539.png)
![1-[2-methyl-4-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride](/img/structure/B5130551.png)


